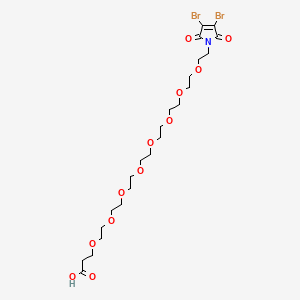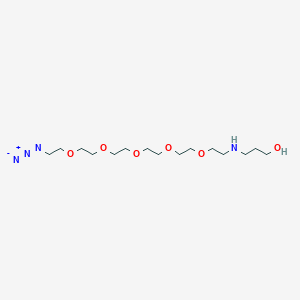
anle145c
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
anle145c is a novel inhibitor of hIAPP-induced death of INS-1E cells, preventing hIAPP fibril formation in solution, and converting preformed hIAPP fibrils into non-toxic oligomers.
科学的研究の応用
Inhibition of Amyloid Formation in Type 2 Diabetes
Anle145c, a small molecule inhibitor, has been studied for its potential in inhibiting amyloid formation, particularly in the context of Type 2 Diabetes Mellitus (T2DM). Researchers found that this compound could efficiently inhibit the cytotoxicity and aggregation properties of human islet amyloid polypeptide (hIAPP), a significant factor in T2DM. The inhibitor was shown to produce non-toxic oligomers of about 10 nm in size, irrespective of the initial aggregation state of hIAPP. This action suggests that this compound acts as a thermodynamic sink, stabilizing these oligomers and preventing the formation of cytotoxic fibrils. These findings indicate that this compound is a promising candidate for T2DM treatment by preventing amyloid formation (Saravanan et al., 2019).
Different Modes of Action in Presence and Absence of Membranes
Further research on this compound's interaction with IAPP highlighted its unique modes of action in different environments. In studies involving model membranes, it was discovered that this compound inhibits IAPP fibril growth and reduces membrane damage caused by IAPP, both crucial factors in the progression of T2DM. Notably, this compound exhibits strong membrane interaction, showing a different mode of inhibition in the presence of membranes compared to its absence. This suggests that this compound interacts with various IAPP species, depending on the presence or absence of cell membranes, offering a nuanced approach to inhibiting amyloid formation in T2DM (Saravanan et al., 2015).
特性
分子式 |
C15H10Br2N2O3 |
|---|---|
分子量 |
426.064 |
IUPAC名 |
5-(5-(3,5-Dibromophenyl)-1H-pyrazol-3-yl)benzene-1,2,3-triol |
InChI |
InChI=1S/C15H10Br2N2O3/c16-9-1-7(2-10(17)5-9)11-6-12(19-18-11)8-3-13(20)15(22)14(21)4-8/h1-6,20-22H,(H,18,19) |
InChIキー |
QWHYEUWPERHBTR-UHFFFAOYSA-N |
SMILES |
OC1=CC(C2=NNC(C3=CC(Br)=CC(Br)=C3)=C2)=CC(O)=C1O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
anle145c; anle-145c; anle 145c |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(12S)-12-(2-fluoro-4-methylphenyl)-4-methyl-5-thia-2,3,7,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,6-triene](/img/structure/B1192079.png)

![2-[2-ethoxy-4-[(pyridin-3-ylamino)methyl]phenoxy]-N-hydroxyacetamide](/img/structure/B1192083.png)


![3-Hydroxy-N-{(2s,3r)-3-Hydroxy-4-[(2-Methylpropyl){[5-(1,2-Oxazol-5-Yl)thiophen-2-Yl]sulfonyl}amino]-1-Phenylbutan-2-Yl}benzamide](/img/structure/B1192087.png)

